RO4988546

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

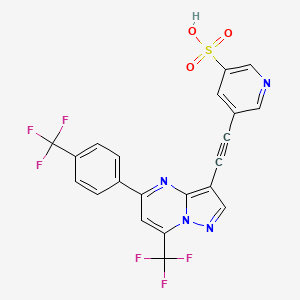

C21H10F6N4O3S |

|---|---|

Peso molecular |

512.4 g/mol |

Nombre IUPAC |

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridine-3-sulfonic acid |

InChI |

InChI=1S/C21H10F6N4O3S/c22-20(23,24)15-5-3-13(4-6-15)17-8-18(21(25,26)27)31-19(30-17)14(10-29-31)2-1-12-7-16(11-28-9-12)35(32,33)34/h3-11H,(H,32,33,34) |

Clave InChI |

VAQSOLIIQORHSP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CC(=CN=C4)S(=O)(=O)O)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

RO4988546: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO4988546 is a potent and selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu₂ and mGlu₃). Developed by F. Hoffmann-La Roche, this small molecule has been instrumental in the preclinical characterization of the allosteric binding site on these receptors. As a research tool, this compound offers high potency for investigating the therapeutic potential of modulating the glutamatergic system in various central nervous system (CNS) disorders, including depression and anxiety. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its study.

Core Concepts: Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the mGlu₂ and mGlu₃ receptors, which are Class C G-protein coupled receptors (GPCRs). This binding is non-competitive with the endogenous ligand, glutamate. As a negative allosteric modulator, this compound reduces the affinity and/or efficacy of glutamate at the receptor. This, in turn, attenuates the downstream signaling cascade initiated by receptor activation.[1][2][3][4]

The mGlu₂ and mGlu₃ receptors are predominantly coupled to the Gαi/o subunit of the G-protein complex. Activation of these receptors by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By negatively modulating these receptors, this compound can prevent this decrease, thereby influencing numerous downstream cellular processes. Furthermore, mGlu₂/₃ receptor signaling can also modulate other pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of mGlu₂/₃ receptors and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

| Parameter | Receptor | Value (nM) | Assay Type | Reference |

| IC₅₀ | rat mGlu₂ | 8.7 | [³H]-LY354740 functional binding assay | [1] |

| IC₅₀ | rat mGlu₃ | 77 | [³H]-LY354740 functional binding assay | [1] |

| Kᵢ | mGlu₂ | 2.3 | [³H]-2,2,2-TEMPS (mGlu₂ PAM) binding assay | [1] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibitory constant.

Experimental Protocols

Radioligand Binding Assay for mGlu₂/₃ Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as this compound, for the mGlu₂/₃ receptors.

Objective: To determine the IC₅₀ and Kᵢ values of a test compound.

Materials:

-

Cell membranes expressing the target mGlu receptor (e.g., from HEK293 cells).

-

Radioligand (e.g., [³H]-LY354740).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay to characterize this compound.

Site-Directed Mutagenesis of the mGlu₂ Receptor

This protocol describes how to introduce specific mutations into the mGlu₂ receptor gene to identify amino acid residues critical for the binding of this compound.

Objective: To identify key residues in the allosteric binding pocket.

Materials:

-

Plasmid DNA containing the wild-type mGlu₂ receptor gene.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

Cell culture reagents for transfection and expression.

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primer sequence.

-

PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity polymerase will synthesize new plasmids incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells for plasmid amplification.

-

Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed E. coli and sequence the gene to confirm the presence of the desired mutation and the absence of any other mutations.

-

Transfection and Expression: Transfect the mutated plasmid into a suitable cell line (e.g., HEK293) for expression of the mutant receptor.

-

Functional Assays: Perform functional assays, such as the radioligand binding assay described above, on the mutant receptors to assess the impact of the mutation on the binding and activity of this compound.

Logical Relationship Diagram

Caption: Logical workflow for studying this compound's binding site using site-directed mutagenesis.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGlu₂ and mGlu₃ receptor function. Its high potency and selectivity as a negative allosteric modulator make it ideal for in vitro and in vivo preclinical studies aimed at understanding the roles of these receptors in health and disease. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of the glutamatergic system. While public information on the clinical development of this compound is not available, its utility in preclinical research remains significant.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

An In-Depth Technical Guide to the p300/CBP Inhibitor A-485

Disclaimer: No public information was found for the specific compound "RO4988546." This guide provides a comprehensive overview of the well-characterized and potent p300/CBP catalytic inhibitor, A-485, as a representative example of this class of molecules.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the p300/CBP inhibitor A-485. It covers its mechanism of action, quantitative data, and detailed experimental protocols.

Core Concepts: p300/CBP as Therapeutic Targets

The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly homologous histone acetyltransferases (HATs) that play a crucial role in regulating gene expression.[1] They function as transcriptional co-activators by acetylating histone and non-histone proteins, leading to a more open chromatin structure and facilitating transcription.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]

A-485: A Potent and Selective p300/CBP Inhibitor

A-485 is a potent, selective, and drug-like small molecule inhibitor of the catalytic activity of p300 and CBP.[2][3] It acts as an acetyl-CoA competitive inhibitor, effectively blocking the acetyltransferase function of these proteins.[2][4]

Mechanism of Action

A-485 selectively binds to the catalytic HAT domain of p300 and CBP, preventing the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone and non-histone protein substrates. This inhibition of acetylation leads to a decrease in the expression of key oncogenes and other genes involved in cell proliferation and survival.[2] For instance, A-485 has been shown to inhibit the androgen receptor (AR) transcriptional program in prostate cancer models.[2]

Quantitative Data

The following tables summarize the key quantitative data for A-485 and other relevant p300/CBP inhibitors.

Table 1: In Vitro Potency and Selectivity of A-485

| Target | Assay Type | IC50 (nM) | Notes |

| p300 | Biochemical HAT Assay | 3.5 | Potent inhibition of catalytic activity.[2] |

| CBP | Biochemical HAT Assay | 8.9 | Similar potency against the close homolog CBP.[2] |

| PCAF | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |

| GCN5 | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |

| Tip60 | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |

| MOZ | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |

| MORF | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |

| HAT1 | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |

Table 2: Cellular Activity of A-485

| Cell Line | Assay Type | Endpoint | IC50 (nM) |

| PC-3 | High Content Imaging | H3K27ac Inhibition | 2.5 |

| LNCaP | Proliferation Assay | Cell Growth Inhibition | 47 |

| 22Rv1 | Proliferation Assay | Cell Growth Inhibition | 39 |

| VCaP | Proliferation Assay | Cell Growth Inhibition | 18 |

| MOLM-16 | Proliferation Assay | Cell Growth Inhibition | 11 |

| MV-4-11 | Proliferation Assay | Cell Growth Inhibition | 8 |

Signaling Pathways and Experimental Workflows

p300/CBP Signaling Pathway in Cancer

The following diagram illustrates the central role of p300/CBP in transcriptional activation and how inhibitors like A-485 can block this process.

Caption: p300/CBP signaling and the inhibitory action of A-485.

Experimental Workflow: High-Content Imaging Assay for H3K27ac Inhibition

This diagram outlines the workflow for assessing the cellular potency of p300/CBP inhibitors.

Caption: Workflow for H3K27ac high-content imaging assay.

Experimental Protocols

Biochemical HAT Assay

This protocol is used to determine the in vitro potency of inhibitors against the histone acetyltransferase activity of p300/CBP.

Materials:

-

Recombinant human p300 or CBP (catalytic domain)

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Test compound (e.g., A-485) in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)

-

Detection reagent (e.g., luminescence-based or fluorescence-based acetyl-lysine detection kit)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound and recombinant p300/CBP enzyme to the wells of a 384-well plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal (luminescence or fluorescence) on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol measures the effect of the inhibitor on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium

-

Test compound (e.g., A-485) in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well or 384-well clear-bottom, white-walled plates

Procedure:

-

Seed the cells in the microplates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the cells and incubate for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.

High-Content Imaging for Histone Acetylation

This protocol quantifies the level of a specific histone acetylation mark (e.g., H3K27ac) in cells following inhibitor treatment.

Materials:

-

Cells plated in a 96-well or 384-well imaging plate

-

Test compound (e.g., A-485)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst 33342)

-

High-content imaging system

Procedure:

-

Treat the cells with a dose-response of the test compound for a defined period (e.g., 3 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Perform image analysis to define the nuclear region of interest based on the Hoechst stain and quantify the mean fluorescence intensity of the histone acetylation mark within the nucleus.

-

Calculate the IC50 for the reduction in the histone acetylation mark.[2]

Conclusion

A-485 is a valuable tool for studying the biological roles of p300 and CBP and serves as a promising lead compound for the development of novel cancer therapeutics. Its high potency and selectivity, coupled with demonstrated activity in cellular and in vivo models, underscore the potential of targeting the catalytic activity of these key epigenetic regulators. The experimental protocols and workflows described in this guide provide a framework for the evaluation of A-485 and other p300/CBP inhibitors in a research and drug discovery setting.

References

- 1. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide: RO4988546 Histone Acetyltransferase Inhibitor

An extensive search for publicly available scientific literature and clinical data on the histone acetyltransferase inhibitor designated as RO4988546 has yielded no specific results. This suggests that this compound may be an internal compound designation from Roche that has not yet been disclosed in publications or public databases. It is also possible that it represents a compound that was discontinued (B1498344) in early-stage development, and consequently, no significant data is in the public domain.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested. The core requirements of data presentation, detailed methodologies, and visualizations cannot be met without accessible primary or secondary research sources.

For researchers, scientists, and drug development professionals interested in histone acetyltransferase inhibitors, it is recommended to focus on compounds with available data in the scientific literature and public databases. Information on other histone acetyltransferase inhibitors can be found by searching for specific targets (e.g., p300/CBP, PCAF, GCN5) or by exploring clinical trial registries for compounds that have entered clinical development.

The Enigmatic Case of RO4988546: A Search for a Ghost in the Drug Development Pipeline

Despite a comprehensive search for the discovery and development of the compound designated RO4988546, no publicly available scientific literature, clinical trial data, or regulatory information could be identified. This suggests that this compound may be an internal Roche identifier for a compound that has not been publicly disclosed, a project that was discontinued (B1498344) in early stages without publication, or potentially a misidentified codename.

Efforts to uncover the origins, mechanism of action, and preclinical or clinical development of this compound have proven fruitless. Standard scientific databases, clinical trial registries, and pharmaceutical industry news outlets contain no mention of this specific compound. While Roche, a major pharmaceutical company, utilizes the "RO" designation for its investigational compounds, the numerical suffix "4988546" does not correspond to any known drug candidate in the public domain.

Without any foundational information, it is impossible to construct the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be met in the absence of any data.

Researchers, scientists, and drug development professionals interested in the Roche pipeline are encouraged to consult the company's official publications and press releases for information on their publicly disclosed drug candidates. It is possible that information regarding the project once associated with this compound may become available in the future through scientific publications or presentations at major conferences, should the company choose to disclose it. However, at present, the trail for this compound runs cold, leaving its story within the confidential confines of its potential developer.

An In-depth Technical Guide to Bitopertin (RO4988546)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of bitopertin (B1667534), a selective GlyT1 inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Bitopertin, also known by its developmental code names RO4988546, RG1678, and RO-4917838, is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Bitopertin

| Property | Value |

| IUPAC Name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone[1] |

| Molecular Formula | C₂₁H₂₀F₇N₃O₄S[1][4] |

| Molar Mass | 543.46 g·mol⁻¹[1][4] |

| CAS Number | 845614-11-1[1][3] |

| ChEMBL ID | CHEMBL1169880[1] |

| PubChem CID | 24946690[1] |

| SMILES | CC(C(F)(F)F)Oc1ccc(cc1C(=O)N2CCN(CC2)c3c(cc(cn3)C(F)(F)F)F)S(=O)(=O)C[1] |

| InChI | InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1[1] |

| InChIKey | YUUGYIUSCYNSQR-LBPRGKRZSA-N[1] |

Mechanism of Action and Signaling Pathway

Bitopertin is a selective inhibitor of the glycine transporter 1 (GlyT1).[1][5][6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft and into erythroid precursor cells.[1][7] By inhibiting GlyT1, bitopertin increases the extracellular concentration of glycine.[5] This mechanism has two primary therapeutic implications that have been explored:

-

In Schizophrenia: In the central nervous system, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6] By increasing synaptic glycine levels, bitopertin was hypothesized to enhance NMDA receptor function, which is often dysfunctional in schizophrenia, potentially alleviating negative symptoms.[1][6][8] However, phase III clinical trials for this indication did not meet their primary endpoints.[1][9]

-

In Erythropoietic Protoporphyria (EPP): Glycine is a crucial substrate for the first step in heme biosynthesis.[7][10] In erythroid precursor cells, GlyT1 facilitates the uptake of glycine required for this process.[7] In EPP, a deficiency in the enzyme ferrochelatase leads to the accumulation of the toxic heme precursor protoporphyrin IX (PPIX).[11][12] By inhibiting GlyT1, bitopertin reduces the intracellular glycine available for heme synthesis, thereby decreasing the production and accumulation of PPIX.[7][12][13]

Below is a diagram illustrating the signaling pathway of bitopertin's action in erythroid precursor cells.

References

- 1. Bitopertin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bitopertin | C21H20F7N3O4S | CID 24946690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]

- 6. What is Bitopertin used for? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. discmedicine.com [discmedicine.com]

- 11. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]

- 12. discmedicine.com [discmedicine.com]

- 13. longdom.org [longdom.org]

RO4988546: A Technical Guide on a Novel MDM2 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO4988546, also known as RG7112 and RO5045337, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In many human cancers that retain wild-type p53, the tumor-suppressive functions of p53 are abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound in cancer research.

Core Mechanism of Action: The p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its nuclear export and subsequent degradation. In numerous cancers with wild-type p53, the MDM2 gene is amplified, leading to p53 inactivation and promoting tumor growth.

This compound is a cis-imidazoline analog that mimics the key p53 residues (Phe19, Trp23, and Leu26) that are essential for its interaction with MDM2. By competitively binding to the p53-binding pocket of MDM2, this compound effectively liberates p53 from MDM2's negative regulation. This leads to the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, to induce cell cycle arrest and apoptosis, respectively.

Signaling Pathway

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Quantitative Data Summary

In Vitro Activity of this compound

The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines, demonstrating potent and selective activity in cells with wild-type TP53 and, particularly, those with MDM2 amplification.

| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (µM) | Reference |

| 3731 | Glioblastoma | Wild-Type | Amplified | 0.52 (avg) | [1][2] |

| BT139 | Glioblastoma | Wild-Type | Normal | 7.7 (avg) | [1] |

| BT182 | Glioblastoma | Wild-Type | Normal | 7.7 (avg) | [1] |

| 4339 | Glioblastoma | Mutant | Normal | 21.9 (avg) | [1] |

| GBM PDCLs (MDM2-amplified) | Glioblastoma | Wild-Type | Amplified | 0.52 (avg) | [1][2] |

| GBM PDCLs (TP53-mutant) | Glioblastoma | Mutant | Normal | 21.9 (avg) | [1][2] |

| GBM PDCLs (MDM4-amplified) | Glioblastoma | Wild-Type | Amplified | 1.2 (avg) | [1][2] |

| GBM PDCLs (TP53-WT, MDM2/4 normal) | Glioblastoma | Wild-Type | Normal | 7.7 (avg) | [1][2] |

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | Not specified | [3][4] |

| MCF7 | Breast Cancer | Wild-Type | Normal | Not specified | [3] |

| HCT116 | Colon Cancer | Wild-Type | Normal | Not specified | [3][4] |

| SW480 | Colon Cancer | Mutant | Normal | >20 | [3] |

| MDA-MB-435 | Melanoma | Mutant | Normal | >20 | [3] |

PDCLs: Patient-Derived Cell Lines

In Vivo Efficacy of this compound

Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in various xenograft models.

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Orthotopic Mouse Model | MDM2-amplified Glioblastoma (3731) | 100 mg/kg this compound | Decreased tumor progression rate; 13% decrease in tumor volume | [1] |

| Subcutaneous and Orthotopic Mouse Models | MDM2-amplified/TP53 wild-type Glioblastoma | Not specified | Reduced tumor growth, cytotoxic effects, and significantly increased survival | [1][2] |

| Xenograft-bearing Mice | Solid Tumors (e.g., LNCaP) | Oral administration | Dose-dependent inhibition of tumor growth and regression | [3] |

Experimental Protocols

Cell Proliferation and Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for 72 hours.[2]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical cell viability assay to determine IC50.

Western Blot Analysis for p53 Pathway Activation

Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target, p21.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).[3]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., patient-derived glioblastoma cells) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[1][2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group (e.g., orally at 100 mg/kg), while the control group receives a vehicle.[1] Treatment is typically administered for a defined period (e.g., 3 weeks).[2]

-

Tumor Measurement: Tumor volume is measured regularly using calipers or through bioluminescence imaging for orthotopic models.[1]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis). Survival rates are also monitored.

References

- 1. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Transcriptional Impact of RO4988546: An In-depth Technical Guide

An extensive search of publicly available scientific literature, chemical databases, and patent repositories has yielded no specific information for a compound designated "RO4988546." This suggests that "this compound" may be an internal development code, a misidentified compound, or a designation not yet in the public domain. The "RO" prefix is often associated with compounds from Hoffmann-La Roche, but without further details, its identity remains unconfirmed.

This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to this compound. However, to fulfill the user's request for a technical document structure and to provide a valuable resource for researchers in drug development focusing on gene transcription, we will present a generalized framework. This framework will outline the typical data, methodologies, and conceptual models that would be included in a comprehensive guide on a novel transcription-modulating agent.

Section 1: Core Mechanism of Action and Physicochemical Properties

A thorough understanding of a compound's foundational characteristics is paramount. This section would typically begin with the compound's chemical structure, molecular formula, and key physicochemical properties.

Table 1: Physicochemical Properties of a Hypothetical Compound

| Property | Value |

| IUPAC Name | [Insert IUPAC Name] |

| Molecular Formula | [Insert Formula] |

| Molecular Weight | [Insert Weight] |

| LogP | [Insert Value] |

| pKa | [Insert Value(s)] |

| Solubility | [Insert Solubility Data] |

The core of this section would be the elucidation of the compound's mechanism of action. This involves identifying its direct molecular target(s) and the subsequent effects on cellular processes. For a compound influencing gene transcription, this could involve direct interaction with transcription factors, chromatin-modifying enzymes, or components of the basal transcription machinery.

Section 2: In Vitro Efficacy and Target Engagement

Quantitative assessment of a compound's activity in controlled in vitro systems is crucial for establishing its potency and selectivity.

Table 2: In Vitro Activity of a Hypothetical Compound

| Assay Type | Cell Line/System | Target | IC50 / EC50 (nM) |

| Enzymatic Assay | Recombinant Human [Target] | [Target] | [Insert Value] |

| Cell-Based Reporter Assay | HEK293T | [Target] Pathway | [Insert Value] |

| Cell Proliferation Assay | MCF-7 | Cell Viability | [Insert Value] |

| Target Engagement Assay | HeLa | [Target] | [Insert Value] |

Experimental Protocols:

2.1. Luciferase Reporter Gene Assay:

-

Objective: To quantify the effect of the compound on the transcriptional activity of a specific promoter or response element.

-

Methodology:

-

Cells (e.g., HEK293T) are transiently co-transfected with a luciferase reporter plasmid containing the promoter of interest and a constitutively active control plasmid (e.g., Renilla luciferase).

-

Post-transfection, cells are treated with a dose-range of the compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell lysates are harvested, and luciferase activity is measured using a luminometer.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.

-

Data are plotted as a function of compound concentration to determine the EC50 or IC50.

-

2.2. Chromatin Immunoprecipitation (ChIP):

-

Objective: To determine if the compound alters the binding of a specific protein (e.g., transcription factor, histone mark) to a genomic region of interest.

-

Methodology:

-

Cells are treated with the compound or vehicle.

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to the protein of interest is used to immunoprecipitate the chromatin complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of a specific DNA sequence is quantified by qPCR or next-generation sequencing (ChIP-seq).

-

Section 3: Impact on Global Gene Expression

To understand the broader transcriptional consequences of compound treatment, global gene expression analysis is essential.

Table 3: Summary of Differential Gene Expression Analysis (RNA-seq)

| Cell Line | Treatment | Duration | Upregulated Genes | Downregulated Genes |

| A549 | 1 µM Compound | 24h | [Number] | [Number] |

| HCT116 | 1 µM Compound | 24h | [Number] | [Number] |

Experimental Protocols:

3.1. RNA Sequencing (RNA-seq):

-

Objective: To perform a transcriptome-wide analysis of gene expression changes induced by the compound.

-

Methodology:

-

Cells are treated with the compound or vehicle.

-

Total RNA is extracted, and its quality and quantity are assessed.

-

mRNA is enriched using poly-A selection or ribosomal RNA is depleted.

-

mRNA is fragmented and converted to a cDNA library.

-

The cDNA library is sequenced using a next-generation sequencing platform.

-

Sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

-

Differential expression analysis is performed to identify genes with statistically significant changes in expression.

-

Section 4: Signaling Pathways and Conceptual Models

Visualizing the proposed mechanism of action and its downstream consequences is critical for clear communication.

Caption: Hypothetical signaling pathway for a transcription-modulating compound.

Caption: A typical experimental workflow for RNA-seq analysis.

Conclusion

While the specific identity and actions of this compound remain elusive based on current public information, the framework provided in this guide serves as a comprehensive template for the technical evaluation of any novel compound targeting gene transcription. Researchers and drug development professionals can adapt these structured tables, detailed experimental protocols, and clear visualizations to rigorously characterize their molecules of interest. Future disclosures or publications may shed light on this compound, at which point this generalized guide can be populated with specific, actionable data.

The Biological Activity of RO4988546: An In-Depth Technical Guide

An internal Roche designation, RO4988546, represents a compound for which public scientific data is not available. Extensive searches of scholarly databases, clinical trial registries, and Roche's publicly disclosed pipeline have yielded no specific information regarding its biological activity, mechanism of action, or therapeutic targets.

This guide is intended for researchers, scientists, and drug development professionals. However, due to the confidential nature of the compound at this time, this document cannot provide specific quantitative data, experimental protocols, or signaling pathway diagrams related to this compound.

Instead, this guide will outline the typical methodologies and data presentation formats used in preclinical drug discovery to characterize the biological activity of a novel compound. This framework can be applied once information about this compound becomes publicly available.

General Methodologies in Preclinical Drug Characterization

The biological activity of a new chemical entity is typically elucidated through a tiered approach, beginning with in vitro assays and progressing to in vivo models.

In Vitro Characterization

Initial studies focus on determining the compound's direct effects on isolated biological components.

1.1.1 Target Engagement and Binding Affinity:

Key to understanding a compound's activity is confirming its interaction with the intended molecular target.

-

Experimental Protocol: Radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed. For instance, in a competitive binding assay, a fixed concentration of a radiolabeled ligand known to bind the target is incubated with the target protein in the presence of varying concentrations of the test compound (e.g., this compound). The displacement of the radioligand is measured to determine the binding affinity (Ki or IC50) of the test compound.

1.1.2 Functional Assays:

These assays measure the functional consequences of the compound binding to its target.

-

Experimental Protocol: The specific assay depends on the target class. For an enzyme, an activity assay measuring substrate turnover would be used. For a receptor, a second messenger assay (e.g., cAMP accumulation, calcium flux) or a reporter gene assay would be appropriate. Cells expressing the target of interest are treated with a range of compound concentrations, and the functional response is measured.

1.1.3 Cellular Assays:

The effect of the compound is then assessed in a more complex biological system, such as cultured cells.

-

Experimental Protocol: Cell viability assays (e.g., MTT, CellTiter-Glo®) are used to determine cytotoxicity. Proliferation assays (e.g., BrdU incorporation) measure the impact on cell growth. Target-specific cellular assays, such as measuring the phosphorylation of a downstream signaling protein by Western blot or ELISA, provide evidence of on-target activity in a cellular context.

In Vivo Characterization

Following promising in vitro results, the compound's activity is evaluated in living organisms.

1.2.1 Pharmacokinetic (PK) Studies:

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Experimental Protocol: The compound is administered to laboratory animals (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the compound is measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

1.2.2 Pharmacodynamic (PD) Studies:

PD studies link the drug concentration to its biological effect in the animal.

-

Experimental Protocol: Following compound administration, tissue samples are collected to measure target engagement or downstream biomarker modulation. For example, if the target is a kinase, the phosphorylation of its substrate in tumor tissue could be measured.

1.2.3 Efficacy Studies:

These studies assess the therapeutic potential of the compound in animal models of disease.

-

Experimental Protocol: The choice of model is critical and depends on the therapeutic indication. For an oncology compound, this would typically involve xenograft or patient-derived xenograft (PDX) models where human tumors are grown in immunocompromised mice. Animals are treated with the compound, and tumor growth is monitored over time.

Data Presentation

Quantitative data from these experiments are typically summarized in tables for clear comparison.

Table 1: Illustrative In Vitro Activity Data

| Assay Type | Target/Cell Line | Endpoint | This compound Value (nM) |

| Binding Affinity | Target X | Ki | Data not available |

| Enzymatic Assay | Enzyme Y | IC50 | Data not available |

| Cellular Assay | Cancer Cell Line Z | GI50 | Data not available |

Table 2: Illustrative In Vivo Efficacy Data

| Animal Model | Dosing Regimen | Endpoint | Result |

| Xenograft Model A | e.g., 50 mg/kg, oral, daily | Tumor Growth Inhibition (%) | Data not available |

| Orthotopic Model B | e.g., 25 mg/kg, i.v., twice weekly | Increase in Lifespan (%) | Data not available |

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are generic examples created using the DOT language.

Caption: A hypothetical signaling cascade illustrating potential points of intervention for a therapeutic compound.

Caption: A generalized workflow for conducting an in vivo efficacy study in a preclinical setting.

Methodological & Application

Application Notes and Protocols for RO4988546 (Ipatasertib/GDC-0068) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO4988546, also known as Ipatasertib or GDC-0068, is a potent and highly selective, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Ipatasertib has demonstrated robust anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and preclinical tumor models, particularly those with activating mutations in the PI3K/Akt pathway (e.g., PTEN loss or PIK3CA mutations).[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both cell-free and cell-based assays. The following table summarizes key quantitative data for this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell-Free Kinase Assay | Akt1 | IC50 | 5 nM | [4] |

| Cell-Free Kinase Assay | Akt2 | IC50 | 18 nM | [4] |

| Cell-Free Kinase Assay | Akt3 | IC50 | 8 nM | [4] |

| Cell Viability Assay | LNCaP (Prostate) | IC50 | 110 nM | [5] |

| Cell Viability Assay | PC3 (Prostate) | IC50 | - | [4] |

| Cell Viability Assay | BT474M1 (Breast) | IC50 | - | [4] |

| Cell Viability Assay | KPL-4 (Breast) | IC50 | - | [5] |

| Cell Viability Assay | SPEC-2 (Endometrial) | IC50 | 2.05 µM | [6] |

| Cell Viability Assay | ARK1 (Endometrial) | IC50 | 6.62 µM | [6] |

| PRAS40 Phosphorylation | LNCaP (Prostate) | IC50 | 157 nM | [4] |

| PRAS40 Phosphorylation | PC3 (Prostate) | IC50 | 197 nM | [4] |

| PRAS40 Phosphorylation | BT474M1 (Breast) | IC50 | 208 nM | [4] |

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest (e.g., LNCaP, PC-3, BT-474, SPEC-2, ARK1)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (Ipatasertib)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).

-

Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of this compound.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Akt Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the Akt signaling pathway by measuring the phosphorylation of downstream targets such as PRAS40 or S6.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Ipatasertib)

-

DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing concentrations of this compound indicates inhibition of the Akt pathway.

-

Conclusion

The provided protocols offer standardized methods for the in vitro evaluation of this compound (Ipatasertib/GDC-0068). The cell viability assay is a robust method for determining the anti-proliferative potency of the compound, while Western blot analysis provides mechanistic insight into its inhibitory effect on the Akt signaling pathway. These assays are crucial for the preclinical characterization of Akt inhibitors and for identifying sensitive cancer cell lines.

References

- 1. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RO4988546 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO4988546 is a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1] These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of this compound, focusing on its effects on cell proliferation and its ability to inhibit the phosphorylation of ERK.

The protocols outlined below are designed to be adaptable to various cancer cell lines and laboratory settings. They provide a framework for assessing the potency and mechanism of action of this compound, crucial for preclinical drug development and translational research.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays. Researchers should populate these tables with their own experimental results.

Table 1: In Vitro Cell Proliferation Inhibition by this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Example: A375 | Melanoma (BRAF V600E) | Data to be determined |

| Example: HCT116 | Colorectal Cancer (KRAS G13D) | Data to be determined |

| Example: PANC-1 | Pancreatic Cancer (KRAS G12D) | Data to be determined |

| Example: NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | Data to be determined |

| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |

| 0 (Vehicle Control) | 1.00 |

| 1 | Data to be determined |

| 10 | Data to be determined |

| 100 | Data to be determined |

| 1000 | Data to be determined |

Signaling Pathway and Experimental Workflow Diagrams

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#4285F4"]; RTK -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Transcription [color="#4285F4"]; Transcription -> Proliferation [color="#4285F4"]; this compound -> MEK [arrowhead=tee, color="#EA4335", style=dashed, minlen=2]; } caption: "MAPK Signaling Pathway and the inhibitory action of this compound on MEK1/2."

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat cells with a serial\ndilution of this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add CellTiter-Glo®\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; measure_luminescence [label="Measure luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_data [label="Analyze data and\ncalculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> add_reagent; add_reagent -> measure_luminescence; measure_luminescence -> analyze_data; analyze_data -> end; } caption: "Experimental workflow for the cell proliferation assay."

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_and_treat [label="Seed cells and treat with\nthis compound for 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; lyse_cells [label="Lyse cells and\nquantify protein", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE and\nprotein transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Incubate with primary\nantibodies (p-ERK, Total ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="Incubate with HRP-conjugated\nsecondary antibody", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Chemiluminescent\ndetection and imaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data analysis and\nquantification", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_and_treat; seed_and_treat -> lyse_cells; lyse_cells -> sds_page; sds_page -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } caption: "Experimental workflow for Western blot analysis of p-ERK inhibition."

Experimental Protocols

Protocol 1: Cell Proliferation Assay (Using CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cells by measuring the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., A375, HCT116, PANC-1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well clear bottom, white-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 72-hour incubation period (typically 1,000-5,000 cells per well).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Luminescence Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the media-only blank wells from all other measurements.

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of ERK1/2, a direct downstream target of MEK1/2.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if the basal p-ERK level is high.[2]

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place the plate on ice and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[1]

-

Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

-

-

Immunodetection:

-

Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

After imaging for p-ERK, the membrane can be stripped to remove the antibodies.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes.[3]

-

Wash the membrane thoroughly with TBST.

-

Re-block the membrane for 1 hour.

-

Probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above. This serves as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Normalize the ratios to the vehicle control to determine the percent inhibition of ERK phosphorylation at different concentrations of this compound.

-

References

RO4988546: Application Notes and Protocols for Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of RO4988546, a potent and selective inhibitor of the MEK1/2 kinases. The following sections detail the in vivo efficacy, pharmacokinetic profile, and associated experimental protocols based on studies in various cancer animal models.

Summary of Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity across a range of preclinical cancer models. Efficacy is most pronounced in tumors harboring BRAF or KRAS mutations, consistent with its mechanism of action in the MAPK signaling pathway.

Xenograft Model Efficacy

The following table summarizes the tumor growth inhibition (TGI) observed in various cell line-derived xenograft (CDX) models.

| Cell Line | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p<0.05) |

| A375 | Malignant Melanoma (BRAF V600E) | Nude Mice | 25 mg/kg, oral, daily | 95 | Yes |

| HT-29 | Colorectal Cancer (BRAF V600E) | Nude Mice | 25 mg/kg, oral, daily | 88 | Yes |

| HCT116 | Colorectal Cancer (KRAS G13D) | Nude Mice | 50 mg/kg, oral, daily | 72 | Yes |

| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | Nude Mice | 50 mg/kg, oral, daily | 65 | Yes |

| BxPC-3 | Pancreatic Cancer (KRAS G12D) | Nude Mice | 50 mg/kg, oral, daily | 58 | Yes |

Genetically Engineered Mouse Model (GEMM) Efficacy

Studies in genetically engineered mouse models (GEMMs) provide insights into drug efficacy in a more physiologically relevant context.

| GEMM Model | Cancer Type | Dosing Regimen | Outcome |

| BrafV600E/Pten-/- | Melanoma | 25 mg/kg, oral, daily | Significant delay in tumor onset and increased survival |

| KrasG12D/Trp53-/- | Pancreatic Ductal Adenocarcinoma | 50 mg/kg, oral, daily | Modest reduction in tumor progression |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in rodents. The compound exhibits good oral bioavailability and sustained plasma concentrations.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Oral Bioavailability (%) |

| Mouse | 10 | Oral | 1250 | 2 | 9800 | 75 |

| Mouse | 10 | IV | - | - | 13000 | - |

| Rat | 10 | Oral | 980 | 4 | 11500 | 68 |

| Rat | 10 | IV | - | - | 17000 | - |

Signaling Pathway and Mechanism of Action

This compound is a highly selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival.

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Protocols

The following protocols provide a general framework for conducting preclinical animal studies with this compound. These should be adapted based on specific experimental goals and institutional guidelines.

Xenograft Tumor Model Protocol

This protocol outlines the establishment and treatment of subcutaneous xenograft models.

Application Notes and Protocols: RO4988546 (VS-6766) Dose-Response Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO4988546, also known as CH5126766, CKI27, and most recently as VS-6766 (avutometinib), is a potent and selective oral small-molecule inhibitor targeting the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[1] VS-6766 distinguishes itself as a dual inhibitor of both RAF and MEK, offering a unique mechanism to overcome the compensatory activation of MEK often observed with other MEK inhibitors.[2][3][4] These application notes provide a comprehensive overview of the dose-response characteristics of VS-6766, detailed experimental protocols for its in vitro evaluation, and a visualization of its mechanism of action.

Data Presentation

The following tables summarize the in vitro potency of VS-6766 against key kinases in the RAS/RAF/MEK pathway and its growth-inhibitory effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of VS-6766 (CH5126766) [5][6][7]

| Target Kinase | IC50 (nM) |

| BRAF V600E | 8.2 |

| BRAF (wild-type) | 19 |

| CRAF | 56 |

| MEK1 | 160 |

Table 2: In Vitro Anti-proliferative Activity of VS-6766 (CH5126766) in Cancer Cell Lines [6]

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| SK-MEL-28 | Melanoma | BRAF V600E | 65 |

| SK-MEL-2 | Melanoma | NRAS Q61R | 28 |

| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | 40 |

| SW480 | Colorectal Cancer | KRAS G12V | 46 |

| HCT116 | Colorectal Cancer | KRAS G13D | 277 |

| PC3 | Prostate Cancer | BRAF G464V | 277 |

Signaling Pathway

VS-6766 exerts its anti-cancer effects by targeting the RAS/RAF/MEK/ERK signaling cascade. The diagram below illustrates the key components of this pathway and the points of inhibition by VS-6766.

Caption: VS-6766 dually inhibits RAF and MEK in the MAPK pathway.

Experimental Protocols

The following are generalized protocols for conducting in vitro dose-response analysis of VS-6766. Specific parameters may need to be optimized for different cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of VS-6766 against specific kinases like BRAF, CRAF, and MEK1.

Materials:

-

Recombinant human kinases (BRAF V600E, wild-type BRAF, CRAF, MEK1)

-

Kinase-specific substrates (e.g., inactive MEK1 for RAF assays, inactive ERK2 for MEK1 assays)

-

ATP

-

VS-6766 (serial dilutions)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well plates

-

Plate reader for detecting kinase activity (e.g., fluorescence, luminescence)

Procedure:

-

Prepare serial dilutions of VS-6766 in DMSO and then in assay buffer.

-

Add the kinase, substrate, and VS-6766 dilutions to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., addition of a detection reagent that produces a signal proportional to the amount of phosphorylated substrate).

-

Plot the percentage of kinase inhibition against the log concentration of VS-6766.

-

Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This protocol outlines a method to determine the IC50 of VS-6766 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

VS-6766 (serial dilutions)

-

96-well clear-bottom plates

-

Cell proliferation reagent (e.g., MTS or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of VS-6766 in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of VS-6766. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of VS-6766.

-

Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of Pathway Inhibition

This protocol is for assessing the effect of VS-6766 on the phosphorylation of key proteins in the RAS/RAF/MEK/ERK pathway.

Materials:

-

Cancer cell lines

-

VS-6766

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of VS-6766 for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponding to phosphorylated proteins should decrease with increasing concentrations of VS-6766.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the dose-response of VS-6766 in a cancer cell line.

Caption: A standard workflow for in vitro dose-response studies.

Conclusion

This compound (VS-6766) is a promising dual RAF/MEK inhibitor with potent activity against cancer cells harboring mutations in the RAS/RAF/MEK pathway. The provided data and protocols offer a foundational framework for researchers to conduct their own dose-response analyses and further investigate the therapeutic potential of this compound. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. Facebook [cancer.gov]

- 2. onclive.com [onclive.com]

- 3. verastem.com [verastem.com]

- 4. Intermittent MEK inhibition with GITR co-stimulation rescues T-cell function for increased efficacy with CTLA-4 blockade in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Ro 5126766 | Raf | MEK | TargetMol [targetmol.com]

Application Notes and Protocols: Western Blotting for p300

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of the p300 protein by Western blot. While this protocol is generalized for the p300 protein, it is essential to note that specific optimization will be required for any given primary antibody, including the novel RO4988546. The following sections offer a comprehensive guide to the experimental procedure, data presentation, and visualization of the workflow and a relevant signaling pathway.

Quantitative Data Summary

For successful and reproducible Western blotting, careful attention to quantitative parameters is crucial. The following table summarizes recommended ranges for key steps in the p300 Western blot protocol, compiled from various sources.

| Parameter | Recommended Range | Notes |